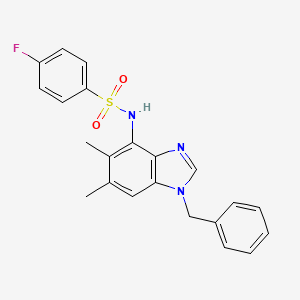

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Synthesis and Characterization

Sulfonamide derivatives are utilized in the synthesis of complex molecular structures, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the N-sulfonamide derivative in modulating interactions with DNA and biological activity (González-Álvarez et al., 2013). Such complexes offer insights into designing metal-based therapeutic agents with enhanced DNA-targeting capabilities.

Biological Applications and Anticancer Activity

The biological applications of sulfonamide derivatives, particularly in anticancer research, are significant. The study of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups for their singlet oxygen quantum yield suggests potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). This underscores the therapeutic potential of sulfonamide derivatives in developing novel photosensitizers for cancer therapy.

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. The synthesis and evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for their activity against Mycobacterium tuberculosis demonstrate the antimycobacterial potential of these compounds (Ghorab et al., 2017). This is indicative of the broader applicability of sulfonamide derivatives in addressing resistant microbial strains and infectious diseases.

Agricultural Applications

In agriculture, carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to modify their release profiles and enhance their efficacy and safety (Campos et al., 2015). While not directly related to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide, this study exemplifies the innovative use of sulfonamide derivatives in enhancing agricultural practices through nanotechnology.

Environmental Sensing and Detection

The development of sensitive and selective detection techniques for toxic substances highlights the application of sulfonamide derivatives in environmental sciences. For example, the creation of a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols indicates the utility of these compounds in environmental monitoring and safety (Wang et al., 2012).

Propiedades

IUPAC Name |

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWVIIAKKBPMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

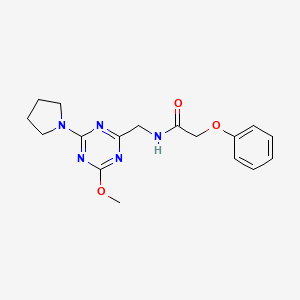

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)

![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2697075.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697076.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)

![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)